
1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone is a chemical compound that belongs to the family of cyclohexadienones. It is also known as MCD ketone or MCDK. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. In
Mecanismo De Acción
The mechanism of action of 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of a carbonyl group and a double bond in its structure. It can also act as a chelating agent in metal-catalyzed reactions due to the presence of a cyclic diene system.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone. However, studies have shown that it exhibits low toxicity and does not cause any significant adverse effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone in lab experiments is its ease of synthesis and purification. It is also relatively inexpensive compared to other building blocks used in organic synthesis. However, one of the limitations is its low solubility in water, which makes it difficult to use in aqueous reactions.
Direcciones Futuras
There are several future directions for the research on 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone. One of the areas of interest is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of interest is the exploration of its potential applications in the field of catalysis and materials science. Further studies are also needed to understand its mechanism of action and its potential use in pharmaceuticals.
Conclusion:
In conclusion, 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone is a versatile compound that has potential applications in various fields of science. Its ease of synthesis and low toxicity make it an attractive building block for the synthesis of complex natural products and pharmaceuticals. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the field of catalysis and materials science.
Métodos De Síntesis
The synthesis method of 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone involves the condensation reaction of 6-methyl-1,4-cyclohexadien-1-ol and acetyl chloride in the presence of a base catalyst such as pyridine. The reaction takes place at room temperature and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone has been extensively studied for its potential applications in various fields of science. In the field of organic chemistry, it has been used as a building block for the synthesis of complex natural products and pharmaceuticals. It has also been used as a ligand for the synthesis of metal complexes that exhibit interesting catalytic properties.
In the field of materials science, 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone has been used as a precursor for the synthesis of novel polymers and copolymers. These materials exhibit unique properties such as high thermal stability, good mechanical properties, and excellent solubility in organic solvents.
Propiedades
Número CAS |
121950-88-7 |
|---|---|
Nombre del producto |
1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone |
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
1-(6-methylcyclohexa-1,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C9H12O/c1-7-5-3-4-6-9(7)8(2)10/h3,5-7H,4H2,1-2H3 |
Clave InChI |
BDYPGUABXCFRMI-UHFFFAOYSA-N |
SMILES |
CC1C=CCC=C1C(=O)C |
SMILES canónico |
CC1C=CCC=C1C(=O)C |
Sinónimos |
Ethanone, 1-(6-methyl-1,4-cyclohexadien-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



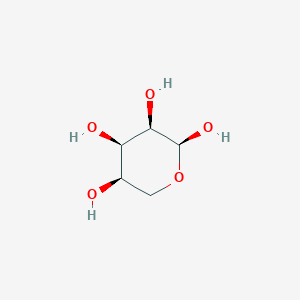
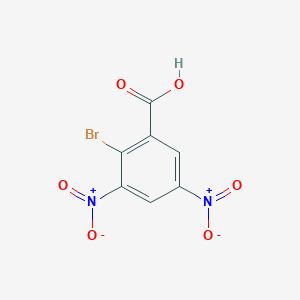
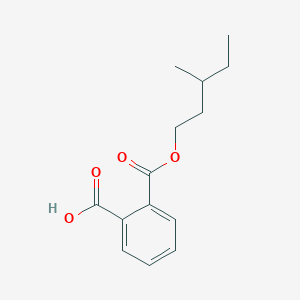
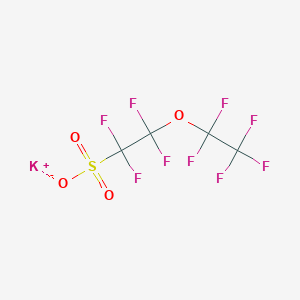
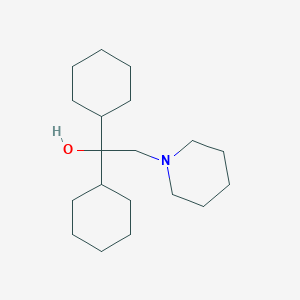


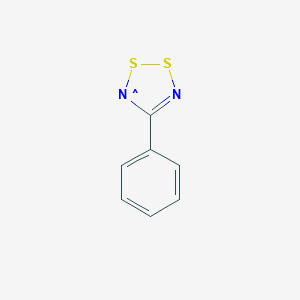
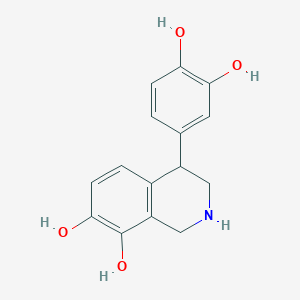
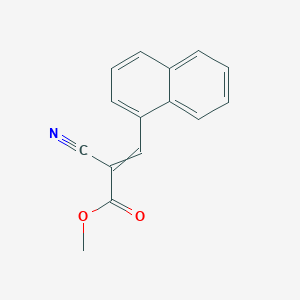
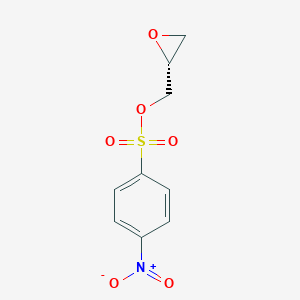
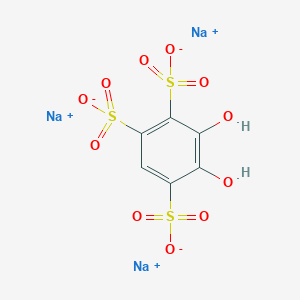
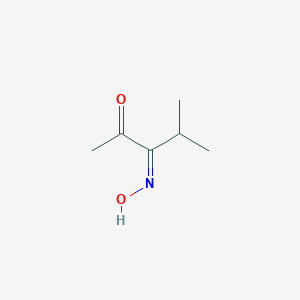
![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)